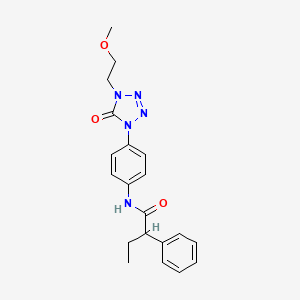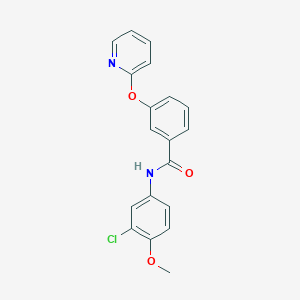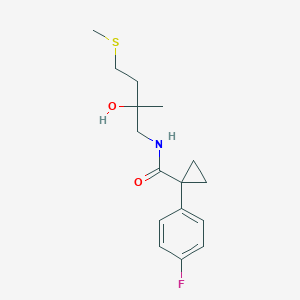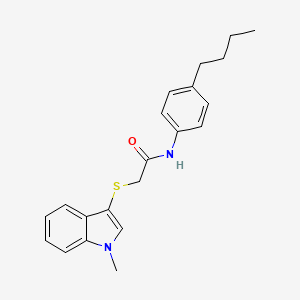![molecular formula C16H13ClF3N3O2 B2483782 methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate CAS No. 1164559-76-5](/img/structure/B2483782.png)
methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest belongs to a class of chemicals with significant potential in various applications due to its unique structural and chemical properties. Research into this compound spans across synthesis methods, molecular structure analysis, chemical reactivity, and both physical and chemical properties, providing a comprehensive understanding of its behavior and applications.
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including the use of amino-pyridine ligands and various metal complexes. For instance, Hureau et al. (2008) explored the synthesis of mononuclear Mn(II) complexes using pentadentate amino-pyridine ligands, highlighting the intricate methodologies involved in synthesizing compounds with specific structural features (Hureau et al., 2008).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction studies, provides insights into the configurations of ligands and complexes. The work by Coelho et al. (2010) on zinc(II) complexes offers an example of how molecular structures are determined and analyzed, showcasing the detailed geometric arrangement of atoms within such compounds (Coelho et al., 2010).
Chemical Reactions and Properties
Research on the chemical reactions and properties of related compounds reveals their reactivity and potential applications. Baš et al. (2001) investigated the synthesis and transformations of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, demonstrating the compound's reactivity with various nucleophiles, leading to a range of substitution products (Baš et al., 2001).
Physical Properties Analysis
The physical properties of chemical compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. While specific studies on the physical properties of "methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate" were not found, research on similar compounds provides valuable insights into methods for analyzing these properties.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity with other chemical species, and stability under various conditions, define the practical applications of a compound. Sokolov et al. (2010) explored reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates, indicating the diverse chemical behavior and potential for synthesizing heterocyclic compounds with specific functionalities (Sokolov et al., 2010).
科学的研究の応用
Synthesis and Transformations
- Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, a compound related to the queried chemical, is used in the synthesis of various substituted methyl propenoates. These compounds are transformed into fused pyridones, pyrimidones, and pyranones, showing the versatile applications in heterocyclic chemistry and organic synthesis (Baš et al., 2001).
Formation of Novel Heterocyclic Systems
- Another related compound, Methyl (Z)-2-(benzoylamino)-3-(dimethylamino)propenoate, is instrumental in the diastereoselective synthesis of complex heterocyclic systems. These systems include hexahydrospiro[pyrazole-pyrrolopyridazine] and other pyrazole derivatives, highlighting the compound's role in creating novel chemical structures (Uršič et al., 2009).
Applications in Coordination Chemistry
- Related amino-pyridine ligands have been used to synthesize mononuclear Mn(II) complexes. These complexes, studied through X-ray diffraction and electron paramagnetic resonance, contribute to understanding the coordination chemistry and magnetic properties of such complexes (Hureau et al., 2008).
Esterification and Metallacrown Complex Formation
- The compound (Z)-3-(5′-chlorosalicylhydrazinocarbonyl) propenoic acid, similar to the queried chemical, has been used in the synthesis of iron(III) 18-metallacrown-6 complex. This process involves esterification, highlighting the compound's role in complex inorganic syntheses and the formation of novel metallacrown structures (Jiang et al., 2009).
Reactions with Nucleophiles
- Methyl E-3-(pyridinyl)-2-propenoates, closely related to the chemical , are synthesized and react with nucleophiles to form various heterocyclic compounds. These reactions include the formation of oxidopyridinyl propenoates and epoxypropanoates, demonstrating the compound's utility in creating diverse chemical structures (Agarwal & Knaus, 1985).
Herbicidal Activity
- The isomers of a similar compound, methyl [[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxy]acetate, have been synthesized and tested for herbicidal activity. These isomers show no significant difference in herbicidal effects on broadleaf weeds, indicating the potential agricultural applications of these compounds (Hayashi & Kouji, 1990).
Safety And Hazards
特性
IUPAC Name |
methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O2/c1-25-15(24)10(8-22-13-5-3-2-4-12(13)21)14-11(17)6-9(7-23-14)16(18,19)20/h2-8,22H,21H2,1H3/b10-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCXZEKNSULGQR-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=CC=CC=C1N)/C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2483699.png)
![[2-(Aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B2483700.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2483706.png)
![3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2483707.png)
![(4-Ethoxyphenyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine](/img/structure/B2483710.png)




![3-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2483718.png)


amine hydrochloride](/img/structure/B2483722.png)